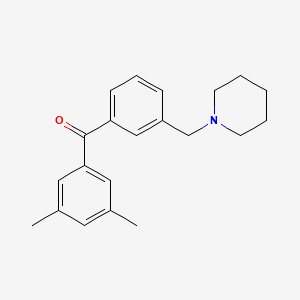

3,5-Dimethyl-3'-piperidinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,5-Dimethyl-3'-piperidinomethyl benzophenone is not directly mentioned in the provided papers. However, the papers do discuss related compounds and scaffolds that are relevant to the understanding of similar molecular structures and their properties. For instance, the synthesis of a novel scaffold involving a piperidine derivative is described, which could be considered analogous to the piperidinomethyl group in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For example, a three-step synthesis is described for a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, starting from ortho-hydroxyacetophenone and N-benzylpiperidone . This process could provide insights into the synthetic routes that might be applicable for the synthesis of 3,5-Dimethyl-3'-piperidinomethyl benzophenone, considering the structural similarities in the piperidine moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined using X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice . Similarly, the structure of a disubstituted derivative of the aforementioned scaffold was studied by NOESY NMR and X-ray diffraction, revealing a well-defined orientation of side chains .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 3,5-Dimethyl-3'-piperidinomethyl benzophenone. However, the synthesis and structural studies of related compounds suggest that such molecules could undergo various organic reactions, particularly those involving the piperidine ring, such as substitutions or ring-opening reactions, depending on the functional groups present .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques like IR, 1H NMR, 13C NMR, and elemental analysis. For example, a molecule with a piperidin-4-one core was synthesized and analyzed, revealing its chair conformation and the equatorial orientation of substituents . These techniques could similarly be used to deduce the properties of 3,5-Dimethyl-3'-piperidinomethyl benzophenone, such as solubility, melting point, and reactivity.

科学研究应用

1. Receptor Binding Studies

A study investigated the regioselectivity during transacetalization of benzophenone dimethyl acetal with butane-1, 2, 4-triol. The resulting amines were tested for their affinity to the phencyclidine binding site of the NMDA receptor, showing that the primary amines in the series had the highest NMDA receptor affinity. This suggests potential applications in neurological research and drug development (Aepkers & Wünsch, 2004).

2. Synthesis and Characterization for Antioxidant Potency

In a study, a molecule similar to 3,5-Dimethyl-3'-piperidinomethyl benzophenone was synthesized and characterized using various methods including IR, NMR, and elemental analysis. The molecule showed antioxidant efficacy verified through DPPH and ABTS methods, indicating its potential application in antioxidant research (Dineshkumar & Parthiban, 2022).

3. Impurities in Pharmaceuticals and Their Toxicity

Research on the toxic impurities in pharmaceuticals like dimenhydrinate and cinnarizine identified benzophenone as a carcinogenic and hepatotoxic impurity. This underscores its significance in pharmaceutical quality control and safety evaluation (Abdelwahab et al., 2020).

4. Applications in Biology

Benzophenones have been used as photocrosslinking agents in biology. A study detailed the in vivo incorporation of a benzophenone derivative into proteins in Escherichia coli, highlighting its utility in studying protein interactions (Chin et al., 2002).

5. Photocrosslinking in Polymer Science

A study synthesized poly(ethylene terephthalate) copolymers containing benzophenone derivatives for photocrosslinking applications. This research has implications for the development of new materials in polymer science (Wang et al., 2005).

6. Environmental Biodegradation and Odor Emission

Research demonstrated the successful biodegradation of benzophenone during co-composting of food waste, which is significant for environmental remediation. This study also analyzed the emissions of malodorous gases during the process (Lin et al., 2021).

7. Synthesis and Photophysical Studies for Photoinitiators

A study focused on the synthesis of benzophenone-based photoinitiators for photopolymerization applications. This is relevant in areas such as 3D printing and coatings (Balta et al., 2015).

8. Electrochemical Reduction in Aprotic Solvents

The electrochemical reduction of benzophenone in various solvents was studied using cyclic voltammetry. This has implications in electrochemistry and material science (Tsierkezos, 2007).

安全和危害

When handling 3,5-Dimethyl-3’-piperidinomethyl benzophenone, it’s important to take safety precautions. These include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, using spark-proof tools and explosion-proof equipment, and taking precautionary measures against static discharges .

属性

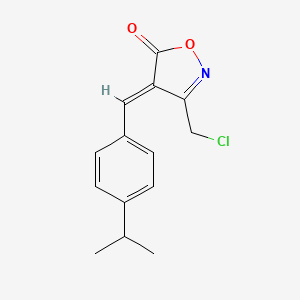

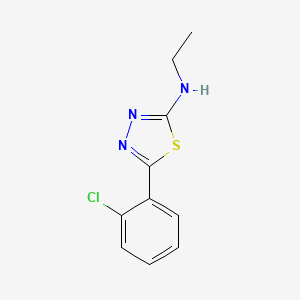

IUPAC Name |

(3,5-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-11-17(2)13-20(12-16)21(23)19-8-6-7-18(14-19)15-22-9-4-3-5-10-22/h6-8,11-14H,3-5,9-10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJYKNVHFDOTLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643147 |

Source

|

| Record name | (3,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-22-1 |

Source

|

| Record name | (3,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)